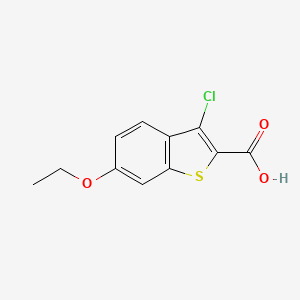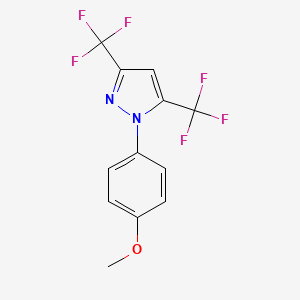![molecular formula C16H19N5O8 B12439612 [(2R,3S,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12439612.png)
[(2R,3S,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3S,4R,5R)-3,4-BIS(ACETYLOXY)-5-(2-AMINO-6-OXO-1H-PURIN-9-YL)OXOLAN-2-YL]METHYL ACETATE is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes multiple acetoxy groups and a purine base, making it a valuable subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R)-3,4-BIS(ACETYLOXY)-5-(2-AMINO-6-OXO-1H-PURIN-9-YL)OXOLAN-2-YL]METHYL ACETATE typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives.
Attachment of the Oxolane Ring: The oxolane ring is introduced through cyclization reactions, often using catalysts to facilitate the process.
Acetylation: The final step involves the acetylation of hydroxyl groups to form the acetoxy groups, using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Análisis De Reacciones Químicas
Types of Reactions
[(2R,3S,4R,5R)-3,4-BIS(ACETYLOXY)-5-(2-AMINO-6-OXO-1H-PURIN-9-YL)OXOLAN-2-YL]METHYL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halides or amines, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(2R,3S,4R,5R)-3,4-BIS(ACETYLOXY)-5-(2-AMINO-6-OXO-1H-PURIN-9-YL)OXOLAN-2-YL]METHYL ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of [(2R,3S,4R,5R)-3,4-BIS(ACETYLOXY)-5-(2-AMINO-6-OXO-1H-PURIN-9-YL)OXOLAN-2-YL]METHYL ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit viral replication by interfering with viral enzymes or induce apoptosis in cancer cells by modulating signaling pathways.
Comparación Con Compuestos Similares
[(2R,3S,4R,5R)-3,4-BIS(ACETYLOXY)-5-(2-AMINO-6-OXO-1H-PURIN-9-YL)OXOLAN-2-YL]METHYL ACETATE can be compared with other similar compounds, such as:
[(2R,3S,4R,5R)-5-(2-AMINO-6-OXO-3,6-DIHYDRO-9H-PURIN-9-YL)-3,4-DIHYDROXYTETRAHYDROFURAN-2-YL]METHYL TETRAHYDROGEN TRIPHOSPHATE: This compound has a similar purine base but differs in the presence of phosphate groups instead of acetoxy groups.
[(2R,3S,4R,5R)-5-(2-AMINO-6-OXO-1H-PURIN-9-YL)-3,4-DIHYDROXYTETRAHYDROFURAN-2-YL]METHYL ACETATE: Similar structure but lacks the additional acetoxy group, leading to different chemical properties and reactivity.
The uniqueness of [(2R,3S,4R,5R)-3,4-BIS(ACETYLOXY)-5-(2-AMINO-6-OXO-1H-PURIN-9-YL)OXOLAN-2-YL]METHYL ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H19N5O8 |
|---|---|
Peso molecular |
409.35 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H19N5O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,25)/t9-,11+,12-,15-/m1/s1 |
Clave InChI |
ULXDFYDZZFYGIY-JDTTZNEISA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



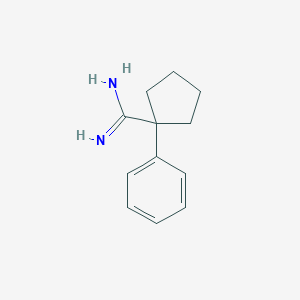
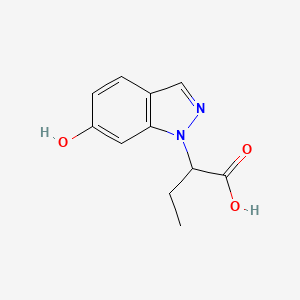
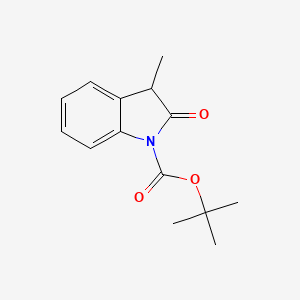

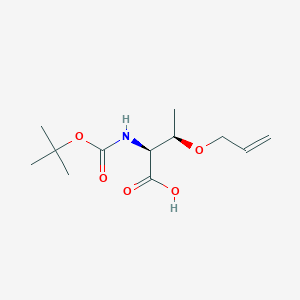


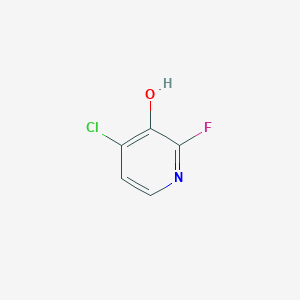
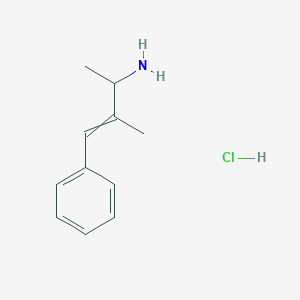
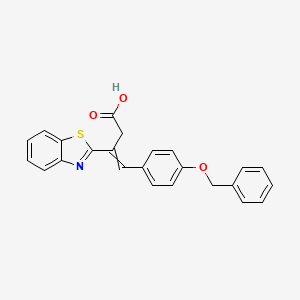
![7-Methylthiazolo[5,4-b]pyridin-2-amine](/img/structure/B12439598.png)
